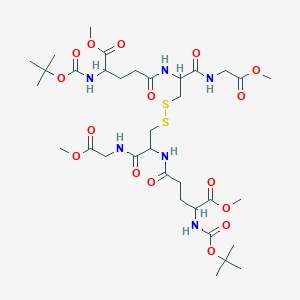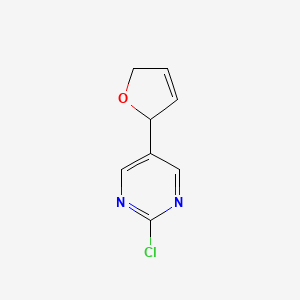
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide is an organic compound that features a bromine atom, an aminoethyl group, and a tert-butyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide typically involves the reaction of 2-bromoacetamide with tert-butylamine and 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-bromoacetamide in a suitable solvent such as dichloromethane.
- Adding tert-butylamine to the solution and allowing the reaction to proceed at room temperature.
- Introducing 2-aminoethanol to the reaction mixture and maintaining the reaction conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.
Reduction: The carbonyl group in the acetamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides, imines, and carboxylic acids.
Reduction: Products include primary amines and alcohols.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is utilized in the development of polymers and materials with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural modifications. The aminoethyl group allows for hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions facilitate the binding of the compound to its molecular targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)morpholine
- N-(2-aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The tert-butyl group provides steric hindrance, influencing the compound’s stability and interaction with other molecules. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H17BrN2O |
|---|---|
Poids moléculaire |
237.14 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-bromo-N-tert-butylacetamide |
InChI |
InChI=1S/C8H17BrN2O/c1-8(2,3)11(5-4-10)7(12)6-9/h4-6,10H2,1-3H3 |
Clé InChI |
HEIHZKOHDZKHNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCN)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)
![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)

![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)






![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)


